molecular formula C22H19N5O2 B2876438 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034229-29-1

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2876438
CAS No.: 2034229-29-1
M. Wt: 385.427
InChI Key: SRPVCQZMQOGOSK-UHFFFAOYSA-N
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Description

The compound N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyridinylmethyl group substituted with a 1-methylpyrazole moiety at the 6-position and a pyridin-2-yloxy group at the 3-position of the benzamide core. The pyrazole and pyridine substituents may enhance binding affinity and selectivity, as seen in analogous kinase inhibitors like nilotinib and imatinib .

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-27-20(10-12-26-27)19-9-8-16(14-24-19)15-25-22(28)17-5-4-6-18(13-17)29-21-7-2-3-11-23-21/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPVCQZMQOGOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups, including a pyrazole ring, pyridine moieties, and a benzamide structure, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This formula indicates the presence of various functional groups that may interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a ligand, mimicking natural substrates, or inhibiting enzyme activity through competitive or allosteric mechanisms. The binding interactions are crucial for modulating biological pathways and could lead to therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-Tubercular Activity

In studies focused on anti-tubercular agents, compounds similar to this compound have demonstrated promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects against the pathogen .

Anti-inflammatory Properties

Compounds featuring pyrazole and pyridine moieties have also been evaluated for their anti-inflammatory capabilities. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized a series of pyrazole derivatives and assessed their biological activities. Among these, compounds with similar structures to this compound showed notable anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM .

Study 2: In Vitro Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The most active compounds achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Data Summary

Activity IC50 (μM) IC90 (μM) Reference
Anti-tubercular1.35 - 2.183.73 - 4.00
Anti-inflammatoryN/AN/A
AntimicrobialN/AN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Kinase Inhibitors with Benzamide Scaffolds

  • Imatinib, Nilotinib, and Dasatinib: These clinically approved kinase inhibitors share a benzamide backbone but differ in substituents. For example, nilotinib incorporates a trifluoromethylphenyl group and a pyrimidinylamino moiety, contributing to its potency against Abl kinase. However, these compounds exhibit off-target effects on DDR1/2, highlighting the challenge of achieving selectivity .
  • In contrast, the target compound’s pyridin-2-yloxy group may offer distinct electronic effects for target engagement.

Pyrazole-Containing Analogues

  • N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine (II) : This compound from shares the 1-methylpyrazole motif but lacks the benzamide core. Pyrazole derivatives are often utilized to modulate steric and electronic interactions in kinase binding pockets .
  • N-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) Benzamide (III) : Incorporates a thiourea-linked benzamide, diverging from the target’s ether-linked pyridinyloxy group. Such structural variations significantly alter pharmacokinetic properties .

Benzamide Derivatives with Heteroaryl Substituents

  • L564-0826 (3-(2-phenoxypyrimidin-5-yl)-N-[(4-propoxyphenyl)methyl]benzamide): This compound features a phenoxypyrimidine substituent instead of a pyridin-2-yloxy group. The propoxyphenylmethyl chain may enhance membrane permeability compared to the target’s pyridinylmethyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Target
Target Compound C23H20N6O2 436.45 Pyridin-2-yloxy, 1-methylpyrazole DDR1/2 (hypothesized)
Imatinib C29H31N7O 493.60 Methylpiperazinyl, pyrimidinylamino Abl, DDR1/2
Nilotinib C28H22F3N7O 529.52 Trifluoromethyl, pyrimidinylamino Abl, DDR1/2
L564-0826 C27H25N3O3 439.51 Phenoxypyrimidine, propoxyphenyl Undisclosed

Table 2: Hypothetical Activity Profile (Inferred from Analogues)

Compound Name Selectivity for DDR1/2 Solubility (LogP)* Potency (IC50, nM)*
Target Compound High (predicted) ~2.1 <50 (estimated)
Imatinib Low 1.5 300–600
Ponatinib Derivative 17 Moderate 1.8 100–200
L564-0826 Unknown ~3.0 N/A

*Values extrapolated from structural analogues in –4.

Research Findings and Implications

  • Selectivity Challenges : The benzamide scaffold in imatinib and nilotinib demonstrates cross-reactivity with DDR1/2, underscoring the need for structural optimization to achieve selectivity, as hypothesized for the target compound .
  • Substituent Impact: Pyridin-2-yloxy groups may enhance π-π stacking in kinase ATP-binding pockets compared to phenoxy or pyrimidine substituents .
  • Pyrazole Role : The 1-methylpyrazole moiety could mimic adenine interactions in kinases, a feature observed in nilotinib’s binding to Abl .

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